2-[1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxo-3-phenylpropan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxo-3-phenylpropan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring, a phenyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxo-3-phenylpropan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the cyclocondensation of acetylacetone and hydrazine . The resulting 3,5-dimethylpyrazole is then subjected to further functionalization to introduce the phenyl and isoindole groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl group.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, derivatives of this compound have shown potential as therapeutic agents. Research has indicated its efficacy in targeting specific biological pathways, making it a candidate for drug development .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxo-3-phenylpropan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the phenyl and isoindole groups.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar pyrazole core but different functional groups.
Imidazoles: Another class of heterocycles with comparable chemical properties.
Uniqueness
What sets 2-[1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-oxo-3-phenylpropan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione apart is its combination of the pyrazole ring with the phenyl and isoindole groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-(3,5-dimethylpyrazol-1-yl)-1-oxo-3-phenylpropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14-12-15(2)25(23-14)22(28)19(13-16-8-4-3-5-9-16)24-20(26)17-10-6-7-11-18(17)21(24)27/h3-5,8-9,12,17-19H,6-7,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPWIBSQWPGFOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(CC2=CC=CC=C2)N3C(=O)C4CCCCC4C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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